molecular formula C11H8N2O B8544879 2-(1-Hydroxy-2-phenylethylidene)malononitrile

2-(1-Hydroxy-2-phenylethylidene)malononitrile

Cat. No. B8544879
M. Wt: 184.19 g/mol
InChI Key: WASQDKDGTMGHSP-UHFFFAOYSA-N
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Patent
US07528140B2

Procedure details

A suspension of sodium hydride (12.5 g) in tetrahydrofuran (188 mL) was cooled to 0° C. A solution of malononitrile (10.3 g) in tetrahydrofuran (65 mL) was added dropwise thereto over a period of 1 hour. After stirring the reaction mixture at room temperature for 1 hour, it was again cooled to 0° C., and then a solution of 2-phenylacetyl chloride (24.2 g) in tetrahydrofuran (52 mL) was added dropwise thereto over a period of 80 minutes. After stirring the reaction mixture at room temperature for 49 hours, water (26 mL) was added to the reaction solution. The solvent was distilled off under reduced pressure, diethyl ether (130 mL) and 1 mol/L hydrochloric acid (130 mL) were added to the residue and extraction was performed with diethyl ether. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure to obtain the title compound as a crude product (31.2 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
188 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
24.2 g
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
solvent
Reaction Step Three
Name
Quantity
26 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](#[N:7])[CH2:4][C:5]#[N:6].[C:8]1([CH2:14][C:15](Cl)=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O>O1CCCC1>[OH:16][C:15](=[C:4]([C:3]#[N:7])[C:5]#[N:6])[CH2:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
188 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
65 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
24.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
52 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
26 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was again cooled to 0° C.
WAIT
Type
WAIT
Details
over a period of 80 minutes
Duration
80 min
STIRRING
Type
STIRRING
Details
After stirring the reaction mixture at room temperature for 49 hours
Duration
49 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, diethyl ether (130 mL) and 1 mol/L hydrochloric acid (130 mL)
ADDITION
Type
ADDITION
Details
were added to the residue and extraction
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(CC1=CC=CC=C1)=C(C#N)C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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